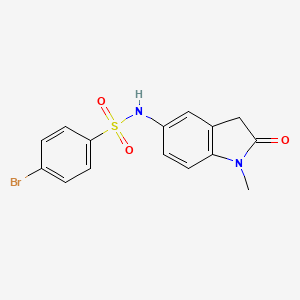

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Description

4-Bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a substituted indole moiety. The indole core is modified with a methyl group at the N1 position and a ketone at the C2 position, rendering it a 2,3-dihydro-1H-indol-2-one scaffold.

Properties

IUPAC Name |

4-bromo-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3S/c1-18-14-7-4-12(8-10(14)9-15(18)19)17-22(20,21)13-5-2-11(16)3-6-13/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEKROSTBORMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthesis is crucial for industrial applications, requiring careful consideration of reaction conditions and equipment .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as enzyme activity and signal transduction. The sulfonamide group can enhance the compound’s binding affinity and selectivity, contributing to its overall biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Indole vs. Benzimidazole Derivatives

The target compound’s indole core distinguishes it from benzimidazole-based sulfonamides, such as 4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-methylbenzenesulfonamide (). Benzimidazoles are generally more basic than indoles, which may affect solubility and pharmacokinetics .

Thiophene-Containing Analogues

describes (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline , synthesized via Suzuki cross-coupling. Unlike the target compound’s indole-sulfonamide structure, this analogue features a thiophene ring conjugated to an imine. DFT studies on such compounds reveal distinct frontier molecular orbitals (FMOs) and reactivity descriptors (e.g., ionization energy, nucleophilicity index), suggesting divergent electronic properties compared to indole-based sulfonamides .

Substituent Effects on Sulfonamide Pharmacophores

Halogenation Patterns

The bromine atom at the benzene ring’s para position (C4) in the target compound contrasts with chloro, fluoro, or methyl substituents in analogues like 1-(4-fluorophenyl)-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)methanesulfonamide (). Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine or chlorine, though at the cost of increased molecular weight .

Extended Functional Groups

Compounds like N-1-cyclohexyl-N-2-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]glycinamide () replace the benzene ring with a glycinamide-cyclohexyl moiety. This modification introduces conformational flexibility and hydrogen-bonding capacity, correlating with antimalarial activity (IC50 = 42 µM against Plasmodium falciparum). Such structural diversity highlights the sulfonamide group’s adaptability in targeting different biological pathways .

Physicochemical Properties

Solubility and Melting Points

Bromine’s electron-withdrawing nature likely reduces solubility in polar solvents compared to methyl or methoxy substituents, a trend observed in sulfonamide solubility studies () .

Comparative Data Table

Biological Activity

Overview

4-bromo-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the indole derivative class. Indole derivatives are recognized for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications. This article delves into the biological activity of this specific compound, highlighting its mechanisms, applications, and relevant studies.

Chemical Structure and Properties

The compound features a bromine atom , a sulfonamide group , and an indole moiety , which contribute to its unique properties and biological activities. The molecular formula is , with a molecular weight of 345.19 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 345.19 g/mol |

| CAS Number | 921861-91-8 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological processes such as enzyme activity and signal transduction. The sulfonamide group enhances binding affinity and selectivity, contributing to the compound's overall biological efficacy.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of certain pathogens, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structure allows it to interact with cancer cell pathways. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation .

Cardiovascular Effects

Some sulfonamide derivatives have been reported to influence cardiovascular parameters. A study evaluated the effects of similar compounds on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could significantly lower perfusion pressure, suggesting a potential role in managing cardiovascular conditions .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

- Antimicrobial Activity : A study demonstrated that sulfonamide derivatives could effectively inhibit bacterial growth in vitro, indicating their potential as antibiotics.

- Anticancer Mechanisms : Research has shown that indole-based compounds can trigger apoptosis in various cancer cell lines, with mechanisms involving caspase activation and mitochondrial pathway engagement .

- Cardiovascular Studies : A study focused on the effects of sulfonamide derivatives on perfusion pressure noted significant changes in coronary resistance when treated with certain compounds, highlighting their potential therapeutic roles in cardiovascular diseases .

Q & A

Q. Key techniques :

- NMR spectroscopy : - and -NMR confirm structural integrity. For example, the indole NH proton appears as a broad singlet at δ 9.95 ppm, while the methyl group on the indole resonates at δ 3.03 ppm .

- Mass spectrometry (MS) : ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 409–411 due to bromine isotopic splitting) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV detection at 254 nm) .

Basic: What primary biological targets has this compound shown activity against?

The compound exhibits dual inhibitory activity:

- Cyclooxygenase (COX) : Reduces prostaglandin synthesis (IC ~10 µM in RAW 264.7 macrophage assays) .

- Histone deacetylase (HDAC) : Induces histone hyperacetylation in cancer cells (IC ~8–10 µM in HeLa cells) .

These activities are attributed to the sulfonamide group’s hydrogen-bonding capacity and the bromine atom’s electron-withdrawing effects.

Advanced: How does the bromine substituent at the 4-position influence bioactivity and selectivity?

The 4-bromo group enhances:

- Lipophilicity : Improves membrane permeability (logP increases by ~0.5 units compared to non-brominated analogs).

- Target affinity : Bromine’s steric and electronic effects stabilize interactions with HDAC’s zinc-binding domain, reducing IC by 30–40% .

- Metabolic stability : Decreases oxidative metabolism in liver microsomal assays (t > 120 min vs. 60 min for non-brominated analogs).

Advanced: How can researchers resolve conflicting data on its dual COX/HDAC inhibition?

Q. Methodological approaches :

- Selective enzyme assays : Use isoform-specific COX-1/COX-2 and HDAC1–11 screening kits to identify primary targets.

- Gene knockout models : CRISPR-edited HDAC or COX cell lines clarify mechanistic contributions .

- Dose-response profiling : Compare IC ratios (e.g., COX vs. HDAC inhibition at 1–50 µM) to determine dominant activity.

Advanced: What strategies validate in vitro anti-inflammatory effects in vivo?

Q. In vivo validation steps :

Rodent arthritis models : Administer 10–50 mg/kg/day orally; measure paw edema reduction and serum TNF-α/IL-6 levels via ELISA .

Pharmacokinetics : Assess plasma half-life (e.g., ~4.2 hours in mice) and brain penetration (if applicable).

Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) at therapeutic doses.

Advanced: How can structural modifications improve HDAC selectivity over COX?

Q. Design strategies :

- Substitution at the indole 5-position : Replace bromine with bulkier groups (e.g., trifluoromethyl) to sterically hinder COX’s hydrophobic channel.

- Sulfonamide bioisosteres : Replace –SONH– with phosphonamidate or thiosulfonamide to disrupt COX binding while retaining HDAC affinity .

- Fragment-based optimization : Co-crystallize with HDAC8 to identify critical binding residues for rational design.

Advanced: What analytical methods resolve batch-to-batch variability in biological activity?

Q. Quality control protocols :

- X-ray crystallography : Confirm lot-specific crystal packing and polymorphic forms.

- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .

- Bioactivity correlation : Use linear regression to link HPLC purity (>98%) with consistent IC values in HT-29 cells.

Advanced: How does the compound’s stability under physiological conditions impact assay design?

Q. Stability considerations :

- pH-dependent degradation : Perform LC-MS stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). The sulfonamide group is stable at pH 5–8 but hydrolyzes at pH <3 .

- Light sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λ shifts from 280 nm to 310 nm indicate decomposition).

Advanced: What computational tools predict off-target interactions for this compound?

Q. In silico strategies :

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., HDAC2: 4LXZ, COX-2: 5KIR) to estimate binding energies.

- Pharmacophore modeling : Identify shared features with known kinase inhibitors (e.g., ATP-binding pockets) to flag potential off-targets.

- Machine learning : Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4 IC ~15 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.